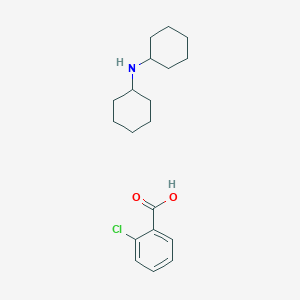
Benzamide,N-(2-cyanophenyl)-2-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide,N-(2-cyanophenyl)-2-(methylamino)- is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The specific properties and applications of Benzamide,N-(2-cyanophenyl)-2-(methylamino)- can be explored through its synthesis, chemical reactions, and scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,N-(2-cyanophenyl)-2-(methylamino)- typically involves the reaction of 2-cyanobenzoyl chloride with methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for Benzamide,N-(2-cyanophenyl)-2-(methylamino)- would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide,N-(2-cyanophenyl)-2-(methylamino)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide,N-(2-cyanophenyl)-2-(methylamino)- would depend on its specific biological target. Generally, benzamides exert their effects by interacting with specific receptors or enzymes in the body. The molecular targets and pathways involved could include:
Receptor Binding: Interaction with neurotransmitter receptors such as dopamine or serotonin receptors.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simple benzamide structure without additional functional groups.
N-(2-cyanophenyl)benzamide: Similar structure but without the methylamino group.
2-(Methylamino)benzamide: Similar structure but without the cyano group.
Uniqueness
Benzamide,N-(2-cyanophenyl)-2-(methylamino)- is unique due to the presence of both the cyano and methylamino groups, which may confer distinct chemical and biological properties compared to other benzamides.
Propiedades
Número CAS |
712309-23-4 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-(2-cyanophenyl)-2-(methylamino)benzamide |
InChI |
InChI=1S/C15H13N3O/c1-17-14-9-5-3-7-12(14)15(19)18-13-8-4-2-6-11(13)10-16/h2-9,17H,1H3,(H,18,19) |
Clave InChI |
UYMWWANPMSZNPS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)

![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)










